molecular formula C14H12N4 B1341729 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine CAS No. 148611-84-1

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine

Cat. No. B1341729
CAS RN: 148611-84-1
M. Wt: 236.27 g/mol
InChI Key: FIYOMWDWUASSIF-UHFFFAOYSA-N
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Description

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine is an organometallic compound with a molecular formula of C10H9N3. It is a derivative of pyrazole, a five-membered ring with three nitrogen atoms. 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine is an important chemical building block used in the synthesis of various organic molecules, and it has numerous applications in the fields of medicine, biochemistry, and materials science.

Scientific Research Applications

Crystallography and Synthesis

Compounds related to "4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine" have been synthesized and analyzed for their crystal structures, demonstrating diverse molecular geometries and interactions. For instance, a study detailed the synthesis and crystallographic analysis of a related compound, showing intermolecular hydrogen bonds forming infinite chains along the b axis (Xiaojing Zhang et al., 2006).

Cytotoxicity and Anticancer Activity

Several derivatives have been evaluated for their cytotoxicity against various human cancer cell lines. A notable study synthesized novel compounds exhibiting moderate to significant cytotoxicity, highlighting the potential of such derivatives as anticancer agents (Raquib Alam et al., 2018). Another research synthesized alkyl amide functionalized derivatives, showing promising bioactivity against lung, breast, prostate, and cervical cancer cell lines (K. Chavva et al., 2013).

Antimicrobial Activity

Compounds incorporating the "4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine" moiety have also been synthesized and tested for antimicrobial activity. One study reported the synthesis of new derivatives showing activity against different microorganisms, suggesting their potential as antimicrobial agents (A. Abdelhamid et al., 2010).

Novel Heterocyclic Compounds Synthesis

Research has focused on creating new heterocyclic compounds from "4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine" derivatives, exploring their potential applications in medicinal chemistry. For instance, a study described an efficient method for synthesizing pyrano-fused pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Bi‐Hui Xu et al., 2014).

properties

IUPAC Name

4-phenyl-5-pyridin-4-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-14-12(10-4-2-1-3-5-10)13(17-18-14)11-6-8-16-9-7-11/h1-9H,(H3,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYOMWDWUASSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589758
Record name 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine

CAS RN

148611-84-1
Record name 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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